5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound represents a fluorinated heterocyclic scaffold, synthesized via Michael addition and Mannich reaction, indicating potential in diverse chemical syntheses (Revanna et al., 2013).
- It's part of a group of novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, highlighting its role in the development of compound libraries (Revanna et al., 2013).
Derivative Compounds and Their Applications
- Derivatives of this compound, such as 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, have been synthesized for potential use in pharmaceutical and chemical research (Grošelj et al., 2015).
- Related compounds have shown applications in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, indicating versatility in organic chemistry (Rahmouni et al., 2014).
Potential in Biological Research
- Certain pyrazolo[4,3-c]pyridine derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting a role in cancer research (Rahmouni et al., 2016).
- Other derivatives have been developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, demonstrating potential in antibiotic research (Samala et al., 2013).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h2-9,11-13H,1,10H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKTLFXKYWCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.